molecular formula C13H13N3O5 B10997489 methyl N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate

methyl N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate

Cat. No.: B10997489
M. Wt: 291.26 g/mol
InChI Key: OGUXBWBMBOZTLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate is a complex organic compound that features a furan ring, a pyridazinone moiety, and a glycinate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl and pyridazinone intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters for efficiency. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The pyridazinone moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) can be used for oxidation reactions.

    Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-3-carboxaldehyde, while reduction of the pyridazinone moiety can produce a dihydropyridazinone derivative.

Scientific Research Applications

Methyl N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate involves its interaction with molecular targets such as enzymes or receptors. The furan and pyridazinone moieties can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which contribute to its binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Furan-3-methanol: A simpler furan derivative with applications in organic synthesis.

    3-Methyl-2-(2-methyl-2-butenyl)-furan: Another furan derivative with distinct structural features and reactivity.

Uniqueness

Methyl N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate is unique due to its combination of a furan ring, a pyridazinone moiety, and a glycinate ester This combination imparts specific chemical and biological properties that are not found in simpler furan derivatives

Properties

Molecular Formula

C13H13N3O5

Molecular Weight

291.26 g/mol

IUPAC Name

methyl 2-[[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetyl]amino]acetate

InChI

InChI=1S/C13H13N3O5/c1-20-13(19)7-14-11(17)8-16-12(18)5-4-9(15-16)10-3-2-6-21-10/h2-6H,7-8H2,1H3,(H,14,17)

InChI Key

OGUXBWBMBOZTLJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.